

Application of 4-Chloro-1-pentene in the Total Synthesis of (±)-Roseophilin

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Compound of Interest

Compound Name: 4-Chloro-1-pentene

Cat. No.: B078099

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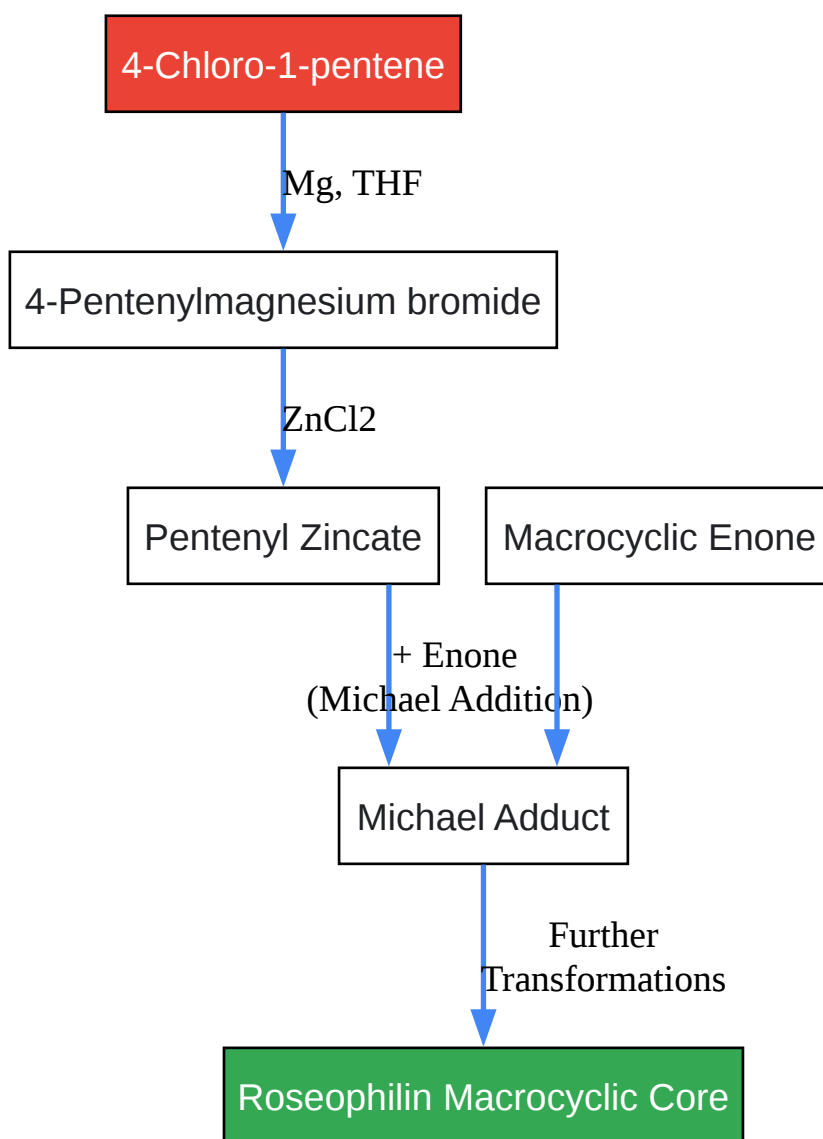
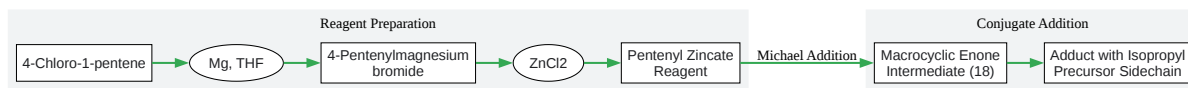
Introduction: **4-Chloro-1-pentene** is a versatile C5 building block in organic synthesis. Its terminal olefin and secondary chloride functionalities allow for a range of chemical transformations, making it a valuable precursor for the introduction of pentenyl moieties into complex molecules. A notable application of this reagent is demonstrated in the total synthesis of the antitumor agent (±)-Roseophilin, a structurally unique pyrrole alkaloid. In this synthesis, **4-chloro-1-pentene** serves as the precursor for a 4-pentenyl organometallic reagent, which is crucial for the construction of the macrocyclic core of the natural product.

Key Application: Formation of the Macrocyclic Core of (±)-Roseophilin

In the total synthesis of (±)-Roseophilin by Fürstner and Weintritt, a key step involves the stereoselective introduction of an isopropyl group and the concomitant formation of a crucial carbon-carbon bond to construct the macrocyclic ring. This is achieved through a Michael addition of an organometallic reagent derived from **4-chloro-1-pentene** to an enone intermediate.

Reaction Scheme:

The overall transformation involves the conversion of **4-chloro-1-pentene** into a more reactive organometallic species, which then participates in a conjugate addition reaction.



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